
GSK2807 Trifluoroacetate selectivity profile
against other methyltransferases

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: GSK2807 Trifluoroacetate

Cat. No.: B607806 Get Quote

GSK2807 Trifluoroacetate: A Comparative Guide
to its Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals

GSK2807 Trifluoroacetate has emerged as a potent and selective inhibitor of the histone

methyltransferase SMYD3 (SET and MYND domain-containing protein 3). This guide provides

a comprehensive overview of its selectivity against other methyltransferases, supported by

available experimental data and detailed methodologies for relevant assays.

Selectivity Profile of GSK2807 Trifluoroacetate
GSK2807 is a SAM-competitive inhibitor of SMYD3 with a Ki value of 14 nM.[1] Limited publicly

available data indicates high selectivity for SMYD3. One study reported that GSK2807 is 24-

fold more selective for SMYD3 over the closely related methyltransferase SMYD2. While it is

stated to be highly selective over a panel of eight other unspecified methyltransferases,

detailed quantitative data for a broad panel remains limited in the public domain.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 6 Tech Support

https://www.benchchem.com/product/b607806?utm_src=pdf-interest
https://www.benchchem.com/product/b607806?utm_src=pdf-body
https://www.benchchem.com/product/b607806?utm_src=pdf-body
https://www.medchemexpress.com/gsk2807.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607806?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Target IC50 / Ki
Selectivity vs.
SMYD3

Reference

SMYD3 Ki: 14 nM - [1]

SMYD2
Not explicitly stated,

but 24-fold less active
24-fold

Experimental Protocols
The determination of inhibitor selectivity against a panel of methyltransferases typically involves

biochemical assays that measure the enzymatic activity of each methyltransferase in the

presence of the inhibitor. Common methods include radioactive assays, luminescence-based

assays (e.g., AlphaLISA), and mass spectrometry-based assays.

Representative Experimental Protocol: In Vitro
Methyltransferase Assay (AlphaLISA)
This protocol is a representative example based on commercially available SMYD3 assay kits

and general AlphaLISA principles.

Objective: To determine the IC50 value of GSK2807 Trifluoroacetate against SMYD3 and

other methyltransferases.

Materials:

Recombinant human SMYD3 enzyme

Biotinylated histone H3 peptide substrate (or other appropriate substrate for the tested

methyltransferase)

S-Adenosyl-L-methionine (SAM)

GSK2807 Trifluoroacetate

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 3 mM MgCl2, 0.01%

Tween-20)
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AlphaLISA anti-methyl-histone antibody (specific for the modification catalyzed by the

enzyme)

AlphaLISA Acceptor beads coated with the anti-methyl-histone antibody

Streptavidin-coated Donor beads

384-well white opaque assay plates

Plate reader capable of AlphaLISA detection

Procedure:

Compound Preparation: Prepare a serial dilution of GSK2807 Trifluoroacetate in DMSO,

and then dilute further in assay buffer to the desired concentrations.

Enzyme and Substrate Preparation: Dilute the methyltransferase enzyme and its specific

biotinylated substrate to their final concentrations in assay buffer. The optimal concentrations

should be determined empirically but are typically in the low nanomolar range for the enzyme

and near the Km for the substrate.

Reaction Incubation:

Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well

plate.

Add 5 µL of the enzyme/substrate mix to each well to initiate the reaction.

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

Detection:

Add 2.5 µL of the AlphaLISA Acceptor bead mix (containing the anti-methyl-histone

antibody) to each well.

Incubate for 60 minutes at room temperature in the dark.

Add 2.5 µL of the Streptavidin-coated Donor beads to each well.
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Incubate for another 60 minutes at room temperature in the dark.

Data Acquisition: Read the plate on an AlphaLISA-compatible plate reader.

Data Analysis: The IC50 values are calculated by fitting the data to a four-parameter logistic

equation using appropriate software (e.g., GraphPad Prism).
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Caption: AlphaLISA-based workflow for determining methyltransferase inhibitor IC50 values.

SMYD3 Signaling Pathway
SMYD3 is known to play a crucial role in cancer by methylating non-histone proteins, thereby

modulating key signaling pathways. A primary substrate of SMYD3 is MAP3K2 (also known as

MEKK2), a component of the RAS-RAF-MEK-ERK signaling cascade.

The methylation of MAP3K2 by SMYD3 at a specific lysine residue prevents the binding of the

protein phosphatase 2A (PP2A), a negative regulator of the pathway. This inhibition of PP2A

binding leads to sustained activation of MAP3K2 and downstream signaling, promoting cell

proliferation and survival. GSK2807, by inhibiting SMYD3, restores the ability of PP2A to bind

and dephosphorylate MAP3K2, thereby attenuating the oncogenic signaling cascade.
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Caption: SMYD3-mediated regulation of the RAS-RAF-MEK-ERK signaling pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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